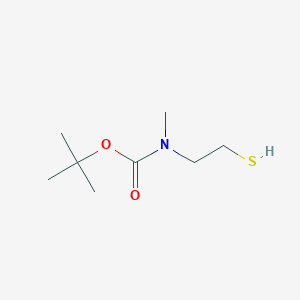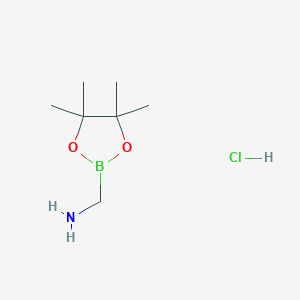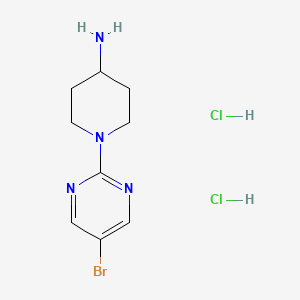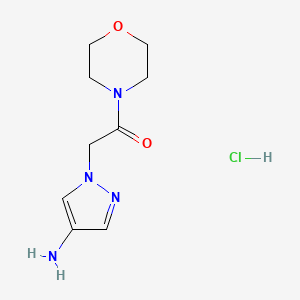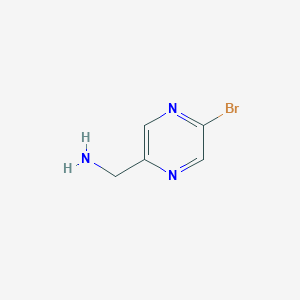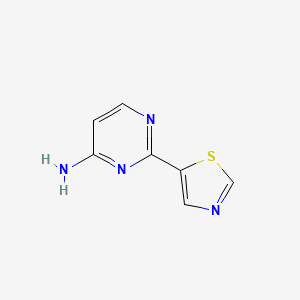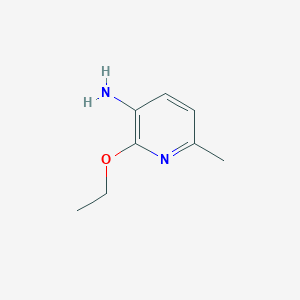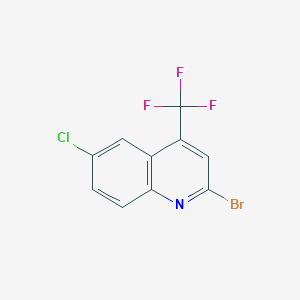
2-Bromo-6-chloro-4-(trifluoromethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Bromo-6-chloro-4-(trifluoromethyl)quinoline” is a chemical compound with the empirical formula C10H4BrClF3N . It is used in scientific research .
Molecular Structure Analysis
The molecular structure of “2-Bromo-6-chloro-4-(trifluoromethyl)quinoline” consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This core is substituted at the 2nd position with a bromo group, at the 6th position with a chloro group, and at the 4th position with a trifluoromethyl group .Physical And Chemical Properties Analysis
The molecular weight of “2-Bromo-6-chloro-4-(trifluoromethyl)quinoline” is 310.5 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the sources I found .Applications De Recherche Scientifique
Synthesis and Photophysics
- New Quinoline Derivatives : The synthesis of new quinoline derivatives, including 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, was achieved starting from 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines. These compounds exhibited strong interactions with ct-DNA, attributed to π-stacking and/or hydrogen-bonding interactions, indicating potential applications in biomolecular binding and photophysics (Bonacorso et al., 2018).
Antimicrobial and Antimalarial Applications
- Antimicrobial and Antimalarial Agents : A series of novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline derivatives were synthesized and screened for antimicrobial and antimalarial activity, showcasing the potential use of these compounds in medicinal chemistry (Parthasaradhi et al., 2015).
Material Science and Liquid Crystals
- Liquid Crystal Synthesis : Novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines were synthesized and evaluated as liquid crystals. These compounds demonstrated unique properties like nematic mesophase, highlighting their potential in material science applications (Rodrigues et al., 2019).
Chemical Transformations and Functionalization
- Chemical Transformation Studies : Research on 4-(Trifluoromethyl)quinoline derivatives revealed various chemical transformations, including the creation of 2-bromo-4-(trifluoromethyl)quinolines, which can be further converted into other functionalized compounds. This indicates a broad scope for chemical synthesis and drug design applications (Lefebvre et al., 2003).
Structural Analysis
- X-Ray Structure Analysis : The structure of 3-bromomethyl-2-chloro-quinoline was analyzed using X-ray crystallography. This kind of structural analysis is crucial for understanding molecular interactions and designing new compounds (Kant et al., 2010).
Molecular Docking and Bio-Interactions
- Molecular Docking Studies : The synthesis and photophysical properties of hybridized 4‐Trifluoromethyl‐(1,2,3‐triazol‐1‐yl)quinoline systems were studied, including DNA/HSA bio-interactions and molecular docking. These studies are vital for drug discovery and understanding molecular interactions (Kappenberg et al., 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-6-chloro-4-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3N/c11-9-4-7(10(13,14)15)6-3-5(12)1-2-8(6)16-9/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIHGYHVQUTOSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC(=N2)Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-chloro-4-(trifluoromethyl)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1380635.png)
![N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-[(E)-dimethylaminomethylideneamino]purin-2-yl]-2-methylpropanamide](/img/structure/B1380636.png)
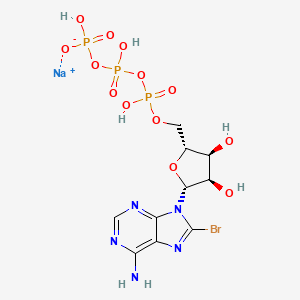
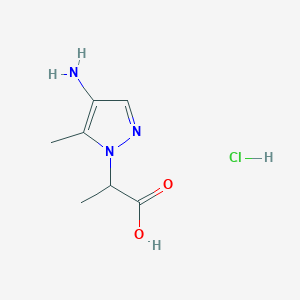

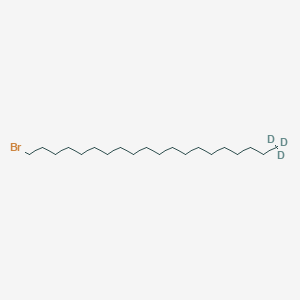
![(E)-N-(2-Aminoethyl)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide](/img/structure/B1380644.png)
